molecular formula C110H202N2O39P2 B1237774 (2R,5R)-2-[(2R,4R,5R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(3S,5S,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(3S,5S,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid

(2R,5R)-2-[(2R,4R,5R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(3S,5S,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(3S,5S,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid

Cat. No.: B1237774
M. Wt: 2238.7 g/mol
InChI Key: DIXUKJUHGLIZGU-RBBLMZRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2R,5R)-2-[(2R,4R,5R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(3S,5S,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(3S,5S,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid” is a highly complex organic molecule. It features multiple chiral centers, hydroxyl groups, and ester linkages, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. Common reagents might include protecting groups like tert-butyldimethylsilyl (TBDMS) for hydroxyl groups, and coupling agents like dicyclohexylcarbodiimide (DCC) for ester formation.

Industrial Production Methods

Industrial production of such a compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and chromatography for purification. The reaction conditions would need to be optimized for yield and purity, often involving temperature control, inert atmospheres, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like Jones reagent or PCC.

    Reduction: Ester groups can be reduced to alcohols using lithium aluminum hydride (LiAlH4).

    Substitution: Hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acid chlorides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Ethers, esters

Scientific Research Applications

Chemistry

The compound can be used as a building block for more complex molecules in organic synthesis. Its multiple functional groups make it versatile for various chemical transformations.

Biology

In biological research, such compounds can be used to study enzyme interactions, cellular uptake, and metabolic pathways.

Medicine

Industry

Used in the development of specialized materials, such as polymers or surfactants, due to its amphiphilic nature.

Mechanism of Action

The compound’s mechanism of action would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or alter cell membrane properties due to its amphiphilic nature.

Comparison with Similar Compounds

Similar Compounds

  • (2R,5R)-2-[(2R,4R,5R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid
  • (3S,5S,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl

Uniqueness

The compound’s uniqueness lies in its multiple chiral centers and functional groups, which provide a high degree of specificity in its interactions and reactions. This makes it particularly valuable for targeted applications in research and industry.

Properties

Molecular Formula

C110H202N2O39P2

Molecular Weight

2238.7 g/mol

IUPAC Name

(2R,5R)-2-[(2R,4R,5R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(3S,5S,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(3S,5S,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C110H202N2O39P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-152(133,134)135)78-140-109(107(129)130)74-86(98(127)101(148-109)85(119)76-114)147-110(108(131)132)73-83(117)97(126)100(149-110)84(118)75-113)139-77-87-99(128)103(145-93(124)70-80(116)64-58-52-46-40-33-27-21-15-9-3)95(106(143-87)151-153(136,137)138)111-89(120)69-79(115)63-57-51-45-39-32-26-20-14-8-2/h79-88,95-106,113-119,126-128H,7-78H2,1-6H3,(H,111,120)(H,112,121)(H,129,130)(H,131,132)(H2,133,134,135)(H2,136,137,138)/t79-,80-,81-,82-,83?,84-,85-,86-,87?,88?,95+,96+,97-,98-,99-,100?,101?,102-,103?,104?,105-,106-,109-,110-/m1/s1

InChI Key

DIXUKJUHGLIZGU-RBBLMZRZSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)OC1[C@@H]([C@@H](OC([C@H]1OP(=O)(O)O)CO[C@@]2(C[C@H]([C@H](C(O2)[C@@H](CO)O)O)O[C@@]3(CC([C@H](C(O3)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OCC4[C@H](C([C@@H]([C@H](O4)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Synonyms

Kdo2-lipid A

Origin of Product

United States

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